3-オクテン-2-オン

概要

説明

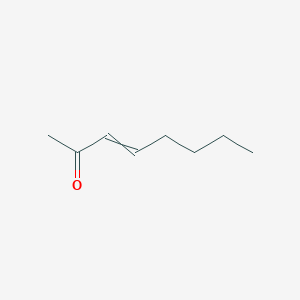

3-Octen-2-one is an organic compound with the molecular formula C8H14O. It is a straight-chain α,β-unsaturated methyl ketone that is widely found in nature. This compound is known for its distinctive odor, which is often described as earthy or mushroom-like. It is used as a flavor and fragrance agent in various applications .

科学的研究の応用

3-Octen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its effects on olfactory receptors and its role in modulating complex odors.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the modulation of olfactory responses.

Industry: It is used in the flavor and fragrance industry to impart earthy and mushroom-like odors to products.

作用機序

Target of Action

3-Octen-2-one primarily targets human olfactory receptors . These receptors are proteins that bind odor molecules and are responsible for the sense of smell . Specifically, 3-Octen-2-one has been shown to interact with two types of olfactory receptors: OR1D2 and OR5K1 .

Mode of Action

The interaction of 3-Octen-2-one with its targets results in changes in the intensity of receptor responses . The compound enhances the response intensity of the OR1D2 receptor and suppresses the response of the OR5K1 receptor to vanilla flavor . This suggests that 3-Octen-2-one can modulate the perception of complex odors by enhancing or suppressing the responses of specific olfactory receptors .

Biochemical Pathways

The binding of 3-Octen-2-one to olfactory receptors activates these receptors, which in turn activate an intracellular protein called G αolf . This protein is a type of G protein, which plays a key role in transmitting signals from receptors on the cell surface to the inside of the cell . The activation of G αolf leads to a series of biochemical reactions that result in the perception of smell .

Result of Action

The action of 3-Octen-2-one results in changes in the perception of smell. Specifically, it has been shown to enhance the rummy odor quality of vanilla bean aroma . This suggests that 3-Octen-2-one can modulate the perception of complex odors, contributing to the richness and complexity of the smells we perceive in our daily lives .

Action Environment

The action of 3-Octen-2-one is likely influenced by various environmental factors. For instance, the presence of other odor molecules can affect the action of 3-Octen-2-one, as odor molecules are known to interact with each other, causing modulation, enhancement, and suppression of odor tones Additionally, factors such as temperature and humidity may also influence the volatility of 3-Octen-2-one and thus its action and efficacy

生化学分析

Biochemical Properties

It has been shown to interact with human olfactory receptors, specifically OR1D2 and OR5K1 . The interaction with these receptors suggests that 3-Octen-2-one may play a role in the perception of complex odors .

Cellular Effects

In terms of cellular effects, 3-Octen-2-one has been shown to modulate the response of human olfactory receptors to vanilla flavor . Specifically, the response intensity of the OR1D2 receptor was synergistically enhanced in the presence of 3-Octen-2-one, while the response of the OR5K1 receptor to vanilla flavor was completely suppressed .

Molecular Mechanism

The molecular mechanism of 3-Octen-2-one’s action involves its interaction with olfactory receptors. Upon binding to these receptors, 3-Octen-2-one can modulate their response to other odor molecules, enhancing or suppressing the overall perceived odor .

準備方法

Synthetic Routes and Reaction Conditions

3-Octen-2-one can be synthesized through several methods. One common synthetic route involves the reaction of an organoborane derivative of 1-butene with 1-butyn-2-one in tetrahydrofuran. This reaction is typically carried out by bubbling air through the solution .

Industrial Production Methods

In industrial settings, 3-Octen-2-one is often produced through the oxidation of oct-1-ene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired ketone .

化学反応の分析

Types of Reactions

3-Octen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is octanoic acid.

Reduction: The major product is 3-octanol.

Substitution: The products vary depending on the nucleophile used but can include amines or thiols substituted at the carbonyl carbon.

類似化合物との比較

Similar Compounds

3-Octen-2-one (Z): The cis isomer of 3-Octen-2-one.

Oct-1-en-3-one: Another ketone with a similar structure but different odor characteristics.

3-Nonen-2-one: A related compound with a longer carbon chain.

Uniqueness

3-Octen-2-one is unique due to its specific odor profile and its ability to modulate complex odors. Its interaction with specific olfactory receptors sets it apart from other similar compounds, making it particularly valuable in the flavor and fragrance industry .

生物活性

3-Octen-2-one, also known as FEMA 3416, is an organic compound classified as an enone. It possesses a unique flavor profile and has been studied for its biological activities, particularly in relation to olfactory responses and potential health implications. This article explores the compound's biological activity, including its effects on human olfactory receptors, its flavor applications, and its association with various health conditions.

- Chemical Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- Solubility : Practically insoluble in water; hydrophobic in nature.

- Isomers : Two isomers exist—cis (Z) and trans (E), with the trans isomer being more functionally significant.

Olfactory Activity

3-Octen-2-one has been shown to interact with human olfactory receptors, influencing the perception of complex odors. A study utilizing a human olfactory receptor sensor demonstrated that:

- Synergistic Enhancement : The presence of 3-octen-2-one significantly enhanced the response of the olfactory receptor OR1D2 when combined with vanilla flavoring.

- Suppression Effect : Conversely, it completely suppressed the response of receptor OR5K1 to vanilla flavors. This suggests that 3-octen-2-one plays a critical role in modulating olfactory perceptions through interactions with specific receptors .

Flavor Applications

3-Octen-2-one is widely used in the food industry for its flavor-enhancing properties. It contributes to various flavor profiles across different food categories:

| Food Category | Recommended Usage Level (ppm) | Flavor Contribution |

|---|---|---|

| Nuts | 100 | Enhances nutty notes in flavors like peanut and pecan. |

| Savory | 200 | Adds depth to beef flavors; effective in fried onion profiles at around 100 ppm. |

| Fruits | 20-100 | Improves authenticity in apple and banana flavors; ideal at lower concentrations for blueberries. |

| Brown Flavors | 20-100 | Enhances complexity in caramel and chocolate flavors. |

| Dairy | 50-100 | Adds depth to butter and cream flavors. |

These applications highlight the compound's versatility as a flavoring agent in both sweet and savory products .

Health Implications

Research has indicated that 3-octen-2-one may be associated with certain health conditions:

- Potential Biomarker : It has been detected in various foods such as potatoes, green vegetables, and nuts, suggesting it could serve as a biomarker for dietary intake.

- Health Associations : Studies have linked 3-octen-2-one to conditions such as ulcerative colitis and celiac disease, although further research is necessary to establish causative relationships .

Case Studies

- Flavor Modulation Study : A study conducted on the modulation of vanilla flavors showed that the introduction of 3-octen-2-one not only enhanced specific receptor responses but also altered the overall sensory experience of vanilla products. This underscores its potential application in flavor formulation .

- Dietary Impact Research : Investigations into dietary patterns have suggested that compounds like 3-octen-2-one can reflect food consumption habits, particularly concerning vegetables and nuts. This could lead to further exploration of its role as a dietary biomarker .

特性

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-octen-2-one contribute to the overall aroma profile of food products?

A1: 3-Octen-2-one is often described as having a “mushroom-like” or “cooked mushroom” aroma. [] In various foods like cured meat, milk powder, and roasted almonds, it is identified as a key contributor to the perception of rancidity. [, , ]

Q2: Can 3-octen-2-one modify the perception of other flavors?

A2: Yes, research indicates that 3-octen-2-one can modulate the perception of complex flavors. For instance, it has been shown to synergistically enhance the response of the human olfactory receptor OR1D2 to vanilla flavor, while suppressing the response of OR5K1 to the same flavor. This suggests that 3-octen-2-one can influence the overall sensory experience of complex aromas. [, ]

Q3: How is 3-octen-2-one formed in food products?

A3: 3-Octen-2-one is primarily formed as a secondary product of lipid oxidation in foods. This process involves the breakdown of unsaturated fatty acids, leading to the formation of volatile compounds, including 3-octen-2-one. [, , , ]

Q4: In which food products has 3-octen-2-one been identified?

A4: 3-Octen-2-one has been identified in a variety of food products, including:

- Cured meat products []

- Whole milk powder []

- Sicilian fenugreek seeds []

- Ceylon tea []

- Soy protein concentrate []

- Faba bean genotypes []

- Ginseng species []

- Boletus edulis mushrooms []

- Cold-pressed poppy seed oils []

- Lamb meat []

- Roasted almonds []

- Hemp seed oils []

- ‘Thompson Seedless’ raisins []

- Millet powder []

- Beef cattle skin gas []

- Cooked rice []

- Button mushroom soup []

- Pea protein extracts []

- Rougui tea leaves []

- Brazil nuts []

- Dried vine fruit varieties []

- Wheat flours []

- Buffalo gourd root powder []

- Rice bran []

- Toscano PDO ham []

Q5: What is the molecular formula and weight of 3-octen-2-one?

A5: The molecular formula of 3-octen-2-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q6: Is there any spectroscopic data available for 3-octen-2-one?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, its identification and quantification in various studies heavily rely on gas chromatography-mass spectrometry (GC-MS). This technique provides information about the compound's mass spectrum, a fingerprint that aids in its identification. [, , , , , , , , , , , , , , , , , , , , ]

Q7: Does the processing of food products influence the levels of 3-octen-2-one?

A7: Yes, processing techniques significantly influence the levels of 3-octen-2-one in food products. For example, roasting of poppy seeds and almonds leads to increased levels of 3-octen-2-one in the final products. [, ] Similarly, different cooking methods for millet powder, such as steaming and extrusion, affect its volatile profile, including 3-octen-2-one. []

Q8: How does storage affect the concentration of 3-octen-2-one in food products?

A8: Storage conditions, particularly temperature, can significantly impact the concentration of 3-octen-2-one. Studies on roasted almonds and Brazil nuts have shown that storage at higher temperatures (e.g., 35°C) accelerates lipid oxidation, leading to a more rapid increase in 3-octen-2-one levels compared to storage at lower temperatures (e.g., 25°C or refrigeration). [, ]

Q9: What analytical techniques are commonly used to detect and quantify 3-octen-2-one?

A9: Several analytical techniques are employed for the detection and quantification of 3-octen-2-one, including:

- Headspace solid-phase microextraction (HS-SPME): This technique is widely used for the extraction of volatile compounds, including 3-octen-2-one, from various matrices. It involves the partitioning of volatiles from the sample headspace onto a coated fiber, followed by thermal desorption and analysis. [, , , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This hyphenated technique is used for the separation and identification of volatile compounds based on their retention time and mass spectra. [, , , , , , , , , , , , , , , , , , , , ]

- Gas chromatography-olfactometry (GC-O): This technique combines gas chromatography with a human sensory evaluation to identify and characterize odor-active compounds. [, , ]

- Aroma extract dilution analysis (AEDA): This technique is used to determine the relative odor potency of individual compounds in a complex mixture. []

Q10: Are there any challenges associated with the analysis of 3-octen-2-one?

A10: Analyzing volatile compounds like 3-octen-2-one presents challenges:

Q11: What are potential research areas for further understanding 3-octen-2-one?

A11: Future research on 3-octen-2-one could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。